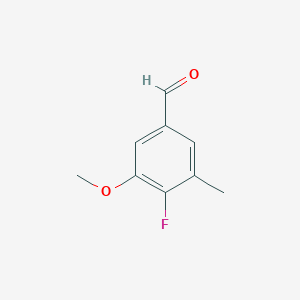

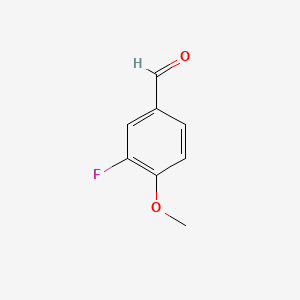

4-Fluoro-3-methoxy-5-methylbenzaldehyde

Beschreibung

BenchChem offers high-quality 4-Fluoro-3-methoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H9FO2 |

|---|---|

Molekulargewicht |

168.16 g/mol |

IUPAC-Name |

4-fluoro-3-methoxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-5H,1-2H3 |

InChI-Schlüssel |

WDUHZMYJYYOFGF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1F)OC)C=O |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-3-methoxy-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-3-methoxy-5-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of chemical shifts, coupling constants, and multiplicity patterns. The causality behind spectral predictions is explained through an exploration of substituent effects and spin-spin coupling phenomena. Furthermore, this guide outlines a robust, self-validating experimental protocol for the acquisition and processing of NMR data for this and structurally related compounds. All theoretical assertions are substantiated with citations to authoritative literature, ensuring scientific integrity.

Introduction: The Significance of 4-Fluoro-3-methoxy-5-methylbenzaldehyde

4-Fluoro-3-methoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom, and electron-donating methoxy and methyl groups, creates a distinct electronic environment around the benzene ring. This electronic architecture can influence the reactivity of the aldehyde functional group and the overall physicochemical properties of the molecule, making it a valuable building block for the synthesis of more complex molecular entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the identity and purity of 4-Fluoro-3-methoxy-5-methylbenzaldehyde in any research or development setting. This guide provides a detailed predictive analysis of its NMR spectra, grounded in fundamental principles and empirical data from related structures.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Fluoro-3-methoxy-5-methylbenzaldehyde is expected to exhibit distinct signals for the aldehyde proton, the two aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effect of the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |

| Aromatic (H-2) | ~7.4 | Doublet | ~2.0 (⁵JHF) |

| Aromatic (H-6) | ~7.3 | Doublet | ~2.0 (⁵JHF) |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | - |

Detailed Peak Assignments and Rationale

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is expected to be the most downfield signal, appearing in the range of 9.8-10.0 ppm.[1] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O double bond.[1] It is expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (H-2 and H-6): The two protons on the aromatic ring are chemically non-equivalent due to the substitution pattern. Their chemical shifts, typically in the range of 6.5-8.0 ppm for aromatic protons, will be influenced by the surrounding substituents.[2] The electron-donating methoxy and methyl groups will tend to shield these protons, shifting them slightly upfield, while the electron-withdrawing fluorine and aldehyde groups will have a deshielding effect.[2] A key feature will be the coupling to the fluorine atom. A five-bond coupling (⁵JHF) is expected, which will split each aromatic proton signal into a doublet with a small coupling constant, typically around 2.0 Hz.[3]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is anticipated to be in the range of 3.8-4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[4]

-

Methyl Protons (-CH₃): The three protons of the methyl group are also equivalent and will give rise to a singlet. Due to the shielding effect of the alkyl group, this signal will appear further upfield, typically in the range of 2.2-2.4 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 4-Fluoro-3-methoxy-5-methylbenzaldehyde is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule. A significant feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| Aldehyde (C=O) | 190 - 195 | Doublet | ~3-5 (⁴JCF) |

| C-4 (C-F) | 160 - 165 | Doublet | ~240-260 (¹JCF) |

| C-3 (C-OCH₃) | 150 - 155 | Doublet | ~10-15 (²JCF) |

| C-5 (C-CH₃) | 140 - 145 | Doublet | ~5-10 (²JCF) |

| C-1 (C-CHO) | 130 - 135 | Doublet | ~2-4 (³JCF) |

| C-2 | 125 - 130 | Doublet | ~3-5 (³JCF) |

| C-6 | 110 - 115 | Doublet | ~20-25 (²JCF) |

| Methoxy (-OCH₃) | 55 - 60 | Singlet | - |

| Methyl (-CH₃) | 15 - 20 | Doublet | ~2-4 (³JCF) |

Detailed Peak Assignments and Rationale

-

Aldehyde Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde is highly deshielded and is expected to appear far downfield, in the range of 190-195 ppm.[5][6][7] This carbon will exhibit a small coupling to the fluorine atom over four bonds (⁴JCF), resulting in a doublet.[6]

-

Aromatic Carbons:

-

C-4 (C-F): The carbon directly bonded to the fluorine atom will show the largest one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, and will appear as a doublet.[8] Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

C-3 (C-OCH₃) and C-5 (C-CH₃): These carbons are adjacent to the fluorine-bearing carbon and will exhibit two-bond carbon-fluorine couplings (²JCF), appearing as doublets with coupling constants in the range of 5-15 Hz.

-

C-1, C-2, and C-6: These carbons are further from the fluorine atom and will show smaller three-bond (³JCF) or four-bond (⁴JCF) couplings, also appearing as doublets. The typical range for aromatic carbons is 125-150 ppm.[5]

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the 55-60 ppm range and will likely appear as a singlet, as any coupling to the distant fluorine atom would be negligible.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing in the 15-20 ppm range. It is expected to show a small three-bond coupling to the fluorine atom (³JCF), resulting in a doublet.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for 4-Fluoro-3-methoxy-5-methylbenzaldehyde, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Purity: Ensure the 4-Fluoro-3-methoxy-5-methylbenzaldehyde sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9] Other options include acetone-d₆, and DMSO-d₆.[10] The choice of solvent can slightly influence chemical shifts.

-

Concentration:

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.[11][12]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following steps outline a general procedure for data acquisition on a modern NMR spectrometer.

-

Instrument Setup:

-

Insert the sample into the spinner turbine and adjust the depth using a depth gauge.[13]

-

Insert the sample into the magnet.

-

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent.[14] This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity. This can be done manually or using an automated shimming routine.[15] A well-shimmed sample will produce sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Load a standard one-pulse proton experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Determine the 90° pulse width.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Determine the 90° pulse width.

-

Set the number of scans (this will be significantly higher than for ¹H NMR, e.g., 128-1024 or more, depending on the sample concentration).

-

Set the relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.[16][17]

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).[17]

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[17]

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the exact chemical shift of each peak.

Visualization of Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of 4-Fluoro-3-methoxy-5-methylbenzaldehyde and highlights the key through-bond couplings that are predicted to be observed in the NMR spectra.

Caption: Molecular structure and key predicted NMR J-couplings.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 4-Fluoro-3-methoxy-5-methylbenzaldehyde. By applying fundamental principles of chemical shifts and spin-spin coupling, a comprehensive interpretation of the expected spectra has been presented. The inclusion of a detailed experimental protocol offers a robust methodology for acquiring and processing high-quality NMR data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical entity.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

-

University of Cambridge. NMR Data Processing. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

Reich, H. J. (2007, July 19). Coupling of Protons with Fluorine. ResearchGate. [Link]

-

Scite.ai. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

ResearchGate. N.m.r. data of substituted benzaldehyde dimethyl acetals. [Link]

-

Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

ACS Omega. (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. [Link]

-

PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

-

RSC Publishing. (2014, June 12). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes. [Link]

-

Taylor & Francis Online. N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

University of Alberta. NMR Data Acquisition and Processing Procedure. [Link]

-

ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

StudyLib. 13CNMR. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

e-PG Pathshala. 13C NMR spectroscopy • Chemical shift. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

MPG.PuRe. SUPPORTING INFORMATION. [Link]

-

Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. [Link]

-

Supporting Information. [Link]

-

Canadian Science Publishing. THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]

-

ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0201790). [Link]

-

NextSDS. 4-Fluoro-3-methoxy-5-methylbenzaldehyde — Chemical Substance Information. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ou.edu [ou.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. r-nmr.eu [r-nmr.eu]

- 15. sssc.usask.ca [sssc.usask.ca]

- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 17. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of 4-Fluoro-3-methoxy-5-methylbenzaldehyde

Executive Summary

As modern drug discovery pivots towards highly optimized, metabolically stable pharmacophores, multi-substituted fluorinated benzaldehydes have emerged as critical building blocks. 4-Fluoro-3-methoxy-5-methylbenzaldehyde (CAS: 1785229-80-2) offers a unique stereoelectronic profile highly sought after in medicinal chemistry[1]. The para-fluoro substitution provides robust metabolic resistance against cytochrome P450-mediated oxidation, while the methoxy and methyl groups offer precise hydrogen-bonding and lipophilic interactions, respectively.

Designed for researchers and drug development professionals, this technical guide provides a comprehensive synthesis of the compound's physicochemical properties, hazard mitigation strategies, and field-proven synthetic workflows.

Physicochemical Properties & Identifiers

Accurate identification and physical profiling are the foundational steps in any rigorous chemical workflow. The following table summarizes the core identifiers and quantitative data for 4-Fluoro-3-methoxy-5-methylbenzaldehyde, ensuring precise cataloging and reaction stoichiometry[2][3].

| Property / Identifier | Quantitative Value / Designation |

| Chemical Name | 4-Fluoro-3-methoxy-5-methylbenzaldehyde |

| CAS Registry Number | 1785229-80-2 |

| EC Number | 985-204-6 |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| Purity Standard | ≥ 95% (Typically 97% min for pharmaceutical integration) |

| Physical State | Solid / Powder (at standard temperature and pressure) |

Safety Data Sheet (SDS) & Hazard Mitigation

Handling highly functionalized aldehydes requires strict adherence to safety protocols. The electrophilic nature of the aldehyde moiety makes it prone to reacting with nucleophilic biological targets (such as primary amines in tissue proteins), which is the primary driver of its irritant properties[1][4].

| GHS Hazard Class | Hazard Code | Description | Causality & Mitigation Strategy |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. | Causality: Systemic absorption disrupts cellular redox balance. Mitigation: Use nitrile gloves and handle strictly within a Class II fume hood. |

| Skin Irritation | H315 | Causes skin irritation. | Causality: Covalent modification of epidermal proteins via Schiff base formation. Mitigation: Immediate washing with polyethylene glycol (PEG) followed by soap and water. |

| Eye Irritation | H319 | Causes serious eye irritation. | Causality: Rapid reaction with corneal mucosal nucleophiles. Mitigation: Wear tight-fitting safety goggles; ensure eyewash stations are within 10 seconds of the workspace. |

| STOT SE 3 | H335 / H336 | May cause respiratory irritation or drowsiness. | Causality: Volatilization of the compound affects the upper respiratory tract. Mitigation: Maintain laboratory ventilation at ≥ 10 air changes per hour (ACH). |

Precautionary Directives:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Methodology: Controlled DIBAL-H Reduction

While 4-Fluoro-3-methoxy-5-methylbenzaldehyde can be procured commercially[5], synthesizing it from the corresponding ester (Methyl 4-fluoro-3-methoxy-5-methylbenzoate) is a common requirement when introducing isotopic labels or scaling up proprietary libraries. The following protocol utilizes Diisobutylaluminum hydride (DIBAL-H) in a highly controlled, self-validating reduction workflow.

Causality in Experimental Design

The critical challenge in reducing an ester to an aldehyde is preventing over-reduction to the primary alcohol. By conducting the reaction at cryogenic temperatures (-78 °C), the DIBAL-H addition forms a stable tetrahedral aluminum hemiacetal intermediate. This intermediate is kinetically trapped; it cannot collapse into the highly electrophilic aldehyde until the reaction is quenched with an aqueous solution, at which point the unreacted DIBAL-H has already been destroyed.

Step-by-Step Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to eliminate ambient moisture, which would prematurely quench the DIBAL-H and drastically reduce yields.

-

Dissolution: Dissolve 10.0 mmol of Methyl 4-fluoro-3-methoxy-5-methylbenzoate in 50 mL of anhydrous dichloromethane (DCM).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Reagent Addition: Add DIBAL-H (11.0 mmol, 1.0 M in toluene) dropwise via a syringe pump over 30 minutes. Self-Validation: The slow addition prevents localized exothermic spikes that could cause the intermediate to collapse prematurely.

-

Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is completely consumed.

-

Quenching (The Fieser Method Adaptation): Quench the reaction at -78 °C by adding 5 mL of anhydrous methanol to destroy excess DIBAL-H, followed by 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours. Causality: Rochelle's salt chelates the aluminum ions, breaking the stubborn aluminum hydroxide emulsion and yielding two distinct, clear phases for easy separation.

-

Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude aldehyde.

Fig 1: Controlled DIBAL-H reduction workflow for aldehyde synthesis.

Application in Drug Discovery: Pharmacophore Engineering

In medicinal chemistry, 4-Fluoro-3-methoxy-5-methylbenzaldehyde is primarily utilized as an electrophilic hub for reductive aminations. This transforms the aldehyde into a highly stable, bioactive fluorinated benzylamine scaffold.

Rational Design Principles

-

Metabolic Shielding: The fluorine atom at the para position directly blocks CYP450 hydroxylation, significantly increasing the drug's in vivo half-life.

-

Conformational Locking: The steric bulk of the methoxy and methyl groups restricts the rotational freedom of the resulting benzylamine, locking it into a bioactive conformation suitable for kinase hinge-binding regions or GPCR allosteric sites.

Reductive Amination Workflow

-

Combine the aldehyde (1.0 eq) and a target primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Add a catalytic amount of glacial acetic acid to facilitate rapid imine formation.

-

Introduce Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is a mild, specialized reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, ensuring a clean conversion and minimizing side products.

-

Purify the resulting benzylamine via preparative HPLC for downstream high-throughput screening (HTS).

Fig 2: Integration of the aldehyde into drug discovery workflows.

References

-

Title: 4-Fluoro-3-methoxy-5-methylbenzaldehyde — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: 3-fluoro-2-hydroxy-5-methoxybenzaldehyde — Chemical Substance Information (Related Substances SDS) Source: NextSDS URL: [Link]

-

Title: 4-Fluoro-3-methoxy-5-methylbenzaldehyde | C9H9FO2 | CID Source: PubChem (National Institutes of Health) URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Identification of 4-Fluoro-3-methoxy-5-methylbenzaldehyde Metabolites

This guide provides a comprehensive, technically-grounded framework for the in vitro identification of metabolites of 4-Fluoro-3-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in drug discovery and development. As professionals in the field of drug metabolism and pharmacokinetics (DMPK), it is understood that a thorough characterization of a compound's metabolic fate is paramount for elucidating its efficacy, potential toxicities, and drug-drug interaction liabilities.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to metabolite identification.

Section 1: Foundational Principles and Strategic Overview

The metabolic landscape of a xenobiotic is primarily shaped by the enzymatic machinery of the liver.[3] Our investigation into the in vitro metabolism of 4-Fluoro-3-methoxy-5-methylbenzaldehyde will, therefore, focus on hepatic systems, specifically liver microsomes, which are enriched in Phase I enzymes like the cytochrome P450 (CYP) superfamily.[2]

The chemical structure of 4-Fluoro-3-methoxy-5-methylbenzaldehyde—an aromatic aldehyde with electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) substituents—guides our initial hypotheses regarding its metabolic "soft spots."[4] Aromatic aldehydes are known to undergo two primary metabolic transformations: oxidation to the corresponding carboxylic acid and reduction to a benzyl alcohol.[5][6] These reactions are catalyzed by aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs) or certain CYP enzymes.[7][8]

Our experimental strategy is designed to first elucidate the primary Phase I metabolites and then to investigate potential Phase II conjugation reactions. The workflow is visualized in the following diagram:

Caption: A high-level overview of the experimental workflow for the identification of in vitro metabolites.

Section 2: Predicting the Metabolic Landscape

Based on established metabolic pathways for substituted benzaldehydes, we can predict the primary metabolites of 4-Fluoro-3-methoxy-5-methylbenzaldehyde.[4][7][8] The electron-donating methoxy and methyl groups and the electron-withdrawing fluoro group will influence the reactivity of the aldehyde and the aromatic ring.[7]

The principal anticipated metabolic pathways are:

-

Oxidation: The aldehyde moiety is a prime target for oxidation to a carboxylic acid, a reaction catalyzed by ALDHs and potentially CYPs.[6][7]

-

Reduction: The aldehyde can also be reduced to the corresponding benzyl alcohol by AKRs or CYPs.[5]

-

Phase II Conjugation: The primary alcohol metabolite from the reduction pathway is a substrate for glucuronidation (by UGTs) and sulfation (by SULTs).[9][10]

The following diagram illustrates these predicted metabolic transformations:

Caption: Predicted metabolic pathways for 4-Fluoro-3-methoxy-5-methylbenzaldehyde.

The table below summarizes the predicted metabolites and their expected mass shifts, which will be crucial for the data analysis phase.

| Metabolite ID | Predicted Transformation | Mass Shift (Da) | Exact Mass (Monoisotopic) |

| Parent | - | - | 184.0536 |

| M1 | Oxidation (+O) | +15.9949 | 200.0485 |

| M2 | Reduction (+2H) | +2.0156 | 186.0692 |

| M3 | Glucuronidation of M2 (+C6H8O6) | +176.0321 | 362.1013 |

| M4 | Sulfation of M2 (+SO3) | +79.9568 | 266.0260 |

Section 3: Detailed Experimental Protocols

The following protocols are designed for robustness and reproducibility.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay will determine the rate of disappearance of the parent compound and facilitate the identification of Phase I metabolites.

Materials:

-

4-Fluoro-3-methoxy-5-methylbenzaldehyde (test compound)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).

-

Incubation: In a 96-well plate, combine the HLM (final protein concentration of 0.5 mg/mL), phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

LC-HRMS Analysis for Metabolite Identification

High-resolution mass spectrometry is essential for accurate mass determination and elemental composition confirmation of metabolites.[1][11]

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point for separating small aromatic molecules.[12][13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure comprehensive detection of all potential metabolites.[14]

-

Data Acquisition: A data-dependent acquisition (DDA) method is recommended. This involves a full scan MS1 survey followed by MS2 fragmentation of the most abundant ions detected in the MS1 scan.[15]

-

Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) should be used to generate information-rich fragmentation spectra.[14]

-

Mass Range: A scan range of m/z 50-500 should be sufficient to cover the parent compound and its predicted metabolites.

Section 4: Data Analysis and Interpretation

Metabolite Profiling and Identification

The acquired LC-HRMS data will be processed using specialized software to identify potential metabolites. The primary approach involves searching for the predicted mass shifts corresponding to common metabolic transformations (as listed in the table in Section 2). The high-resolution mass data will allow for the generation of elemental formulas for the parent compound and its metabolites, with a mass accuracy of <5 ppm providing high confidence in the identification.[11]

The fragmentation patterns obtained from the MS/MS spectra are critical for structural elucidation. For example:

-

M1 (Carboxylic Acid): Expect to see a neutral loss of CO2 (44 Da) or H2O (18 Da) from the precursor ion.

-

M2 (Benzyl Alcohol): A characteristic loss of H2O (18 Da) is expected.

Quantitative Analysis of Metabolic Stability

The metabolic stability of 4-Fluoro-3-methoxy-5-methylbenzaldehyde will be assessed by monitoring the decrease in its peak area over time. The natural logarithm of the percentage of the parent compound remaining will be plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

From this, the following parameters can be calculated:

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The results will be presented in a clear, tabular format for easy comparison with control compounds.

| Compound | t½ (min) | Clint (µL/min/mg protein) |

| 4-Fluoro-3-methoxy-5-methylbenzaldehyde | Calculated Value | Calculated Value |

| High-Clearance Control (e.g., Verapamil) | < 10 | > 100 |

| Low-Clearance Control (e.g., Warfarin) | > 60 | < 10 |

Section 5: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro identification of metabolites of 4-Fluoro-3-methoxy-5-methylbenzaldehyde. By combining predictive metabolism, robust experimental protocols, and high-resolution analytical techniques, researchers can gain a thorough understanding of the compound's metabolic fate.

Should significant metabolism be observed, further studies using S9 fractions or hepatocytes would be warranted to investigate Phase II conjugation reactions in more detail. Additionally, reaction phenotyping studies using a panel of recombinant CYP enzymes can be performed to identify the specific enzymes responsible for the observed metabolic transformations. This information is critical for predicting potential drug-drug interactions and for guiding further lead optimization in the drug discovery process.

References

-

Application of Mass Spectrometry for Metabolite Identification. (2014). ResearchGate. [Link]

- Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025). SLAS Discovery.

-

Rat Hepatic Microsomal Aldehyde Dehydrogenase. Identification of 3- and 4-Substituted Aromatic Aldehydes as Substrates of the Enzyme. (1995). Chemical Research in Toxicology. [Link]

- The Biological Significance of Benzyl Alcohol Glucuronidation: A Technical Guide. (2025). Benchchem.

-

Metabolite Identification by Mass Spectrometry. (2016). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (2012). Journal of Mass Spectrometry. [Link]

- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2014). SciSpace.

-

Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed. (2016). Drug Testing and Analysis. [Link]

- LC-MS-based Methods for Characterizing Aldehydes. (2019).

-

Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules. (2022). Frontiers in Chemistry. [Link]

-

Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2007). LCGC International. [Link]

-

Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. (2012). Drug Metabolism and Disposition. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. [Link]

-

Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. (2023). LCGC International. [Link]

-

Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2022). Molecules. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

- Benzyl alcohol. (2025). Publisso.

-

Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology. [Link]

-

In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats. (2017). Molecular Pharmaceutics. [Link]

-

In-vitro metabolism of fluorinated diakylnitrosamines. (1987). Mutation Research/Genetic Toxicology. [Link]

-

Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. (2019). Journal of Medicinal Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. [Link]

-

Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites. (2020). Journal of Chemical Information and Modeling. [Link]

-

In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Semantic Scholar.

- Degradation of benzyl alcohol glucuronide during sample storage and prepar

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

-

Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). IntechOpen. [Link]

- In-vitro metabolism of fluorinated diakylnitrosamines. (2025).

-

Ultrafast Analysis of In Vitro Microsomal Metabolic Stability. (n.d.). Agilent. [Link]

-

Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. (2006). E-Journal of Chemistry. [Link]

-

Rat hepatic microsomal aldehyde dehydrogenase. Identification of 3- and 4-substituted aromatic aldehydes as substrates of the enzyme. (1995). Chemical Research in Toxicology. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. [Link]

- Predictive Modeling for Metabolomics Data. (2018).

-

In Vitro Metabolism by Aldehyde Oxidase Leads to Poor Pharmacokinetic Profile in Rats for c-Met Inhibitor MET401. (2019). Drug Metabolism and Disposition. [Link]

- ENZYMATIC METABOLISM OF DRUGS AND OTHER FOREIGN COMPOUNDSl,2,3. (1959). Annual Review of Pharmacology and Toxicology.

-

In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (n.d.). Forensic Science International. [Link]

-

Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(-) Bacteria. (2026). ACS Medicinal Chemistry Letters. [Link]

- Predictive Modeling of Metabolomics data for the Identification of Biomarkers in Chronic Kidney Disease. (2023). Medical Research Archives.

- Scheme 18. Chiral organocatalytic α-fluorination of aldehydes and ketones. (n.d.).

-

Metabolism of acetaldehyde to methyl and acetyl radicals: in vitro and in vivo electron paramagnetic resonance spin-trapping studies. (2000). Molecular Pharmacology. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (2008). Journal of Medicinal Chemistry. [Link]

-

Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium. (2022). MDPI. [Link]

-

Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis. (2014). Journal of Biochemical and Molecular Toxicology. [Link]

- A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde. (n.d.). Benchchem.

- Proposed metabolic pathway of 4-fluoro-furanylfentanyl combining both... (n.d.).

Sources

- 1. ijpras.com [ijpras.com]

- 2. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 3. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]

- 4. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. series.publisso.de [series.publisso.de]

- 6. annualreviews.org [annualreviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rat hepatic microsomal aldehyde dehydrogenase. Identification of 3- and 4-substituted aromatic aldehydes as substrates of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

Application Notes & Protocols: 4-Fluoro-3-methoxy-5-methylbenzaldehyde as a Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of versatile and strategically functionalized starting materials. Substituted benzaldehydes are paramount in this regard, serving as foundational scaffolds for a vast array of pharmacologically active molecules. The incorporation of specific functional groups, such as fluorine and methoxy moieties, can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] The methoxy group, for instance, is prevalent in numerous approved drugs and can enhance ligand-target interactions and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Similarly, the introduction of a fluorine atom can increase metabolic stability and binding affinity by altering electronic properties and blocking sites of metabolism.[2][3]

This guide focuses on 4-Fluoro-3-methoxy-5-methylbenzaldehyde , a uniquely substituted aromatic aldehyde that presents a confluence of these beneficial features. Its trifunctionalized ring—bearing an electrophilic aldehyde, an electron-donating methoxy group, and a strategically placed fluorine atom—makes it a highly valuable intermediate for the synthesis of complex APIs.[4] These application notes will provide a detailed overview of its properties, a robust protocol for its application in the synthesis of a bioactive chalcone scaffold, and insights into its chemical reactivity, empowering researchers to leverage its full potential in their drug discovery programs.[5][6][7]

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is critical for its effective use in synthesis. The properties of 4-Fluoro-3-methoxy-5-methylbenzaldehyde are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1785229-80-2 | [8] |

| Molecular Formula | C₉H₉FO₂ | [8] |

| Molecular Weight | 168.17 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 58-62 °C | |

| Purity | ≥97% | |

| SMILES | COc1c(C)cc(C=O)cc1F | |

| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N |

Core Application: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of bioactive compounds synthesized from substituted benzaldehydes.[9] They are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[10][11] The following protocol details a general yet robust method for synthesizing a chalcone derivative from 4-Fluoro-3-methoxy-5-methylbenzaldehyde.

Causality Behind Experimental Choices:

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone.[10] In this protocol, the hydroxide base (KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-Fluoro-3-methoxy-5-methylbenzaldehyde. The subsequent dehydration of the resulting aldol addition product is typically spontaneous under these conditions, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone). Ethanol is chosen as a solvent due to its ability to dissolve both reactants and the base.

Experimental Protocol:

Materials:

-

4-Fluoro-3-methoxy-5-methylbenzaldehyde (1.0 eq.)

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq.)

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-Fluoro-3-methoxy-5-methylbenzaldehyde and 1.0 equivalent of the chosen acetophenone in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Base Addition: In a separate beaker, prepare a 40% (w/v) aqueous solution of potassium hydroxide. While vigorously stirring the ethanolic solution of the reactants, add the KOH solution dropwise over 5-10 minutes. A color change and/or the formation of a precipitate is typically observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) to confirm the consumption of the starting aldehyde.

-

Precipitation & Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of cold distilled water. Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This step neutralizes the excess base and precipitates the crude chalcone product.

-

Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Visualizing the Synthetic Workflow:

Caption: Workflow for the base-catalyzed synthesis of chalcones.

Characterization of Synthesized Derivatives

Confirmation of the final product's structure and purity is a non-negotiable step in API synthesis. Standard spectroscopic methods are employed for this purpose.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Analysis of the purified chalcone will reveal characteristic absorption bands.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides definitive structural information.

-

~7.5-8.0 ppm: Two doublets corresponding to the two vinyl protons of the enone system, with a characteristic large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.

-

Aromatic Region (6.5-7.8 ppm): A series of signals corresponding to the protons on the two aromatic rings.

-

~3.9 ppm: A singlet integrating to three protons from the methoxy (-OCH₃) group.

-

~2.2 ppm: A singlet integrating to three protons from the methyl (-CH₃) group.

-

Mechanistic Insights and Reactivity Profile

The reactivity of 4-Fluoro-3-methoxy-5-methylbenzaldehyde is dictated by the interplay of its functional groups.

-

Aldehyde Group: The carbonyl group is highly electrophilic and serves as the primary site for nucleophilic attack, as demonstrated in the Claisen-Schmidt condensation. Its reactivity is modulated by the electronic effects of the ring substituents.

-

Aromatic Ring: The fluorine atom acts as a moderate electron-withdrawing group via induction, while the methoxy group is a strong electron-donating group through resonance. This substitution pattern activates the ring towards certain reactions and can direct the regioselectivity of further modifications.

-

Nucleophilic Aromatic Substitution (SNAr): In the presence of strong nucleophiles and under appropriate conditions, the fluorine atom could potentially be displaced.[3] Researchers should be mindful of this possibility, especially when using nucleophiles like methoxide in methanol at elevated temperatures. The choice of an aprotic solvent like THF can often suppress this side reaction and favor the desired condensation.[3]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical intermediate.

-

Hazard Identification: 4-Fluoro-3-methoxy-5-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13] If handling large quantities or generating dust, use a suitable respirator.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

Conclusion

4-Fluoro-3-methoxy-5-methylbenzaldehyde is a potent and versatile building block for the synthesis of pharmaceutically relevant compounds. Its unique combination of activating and modulating functional groups provides a robust platform for generating molecular diversity. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable intermediate into their drug discovery and development pipelines, enabling the efficient synthesis of novel chemical entities with therapeutic potential.

References

- 4-Fluoro-3-methoxy-5-(methoxymethyl)benzaldehyde. (n.d.). MilliporeSigma.

- 4-Fluoro-3-methylbenzaldehyde Safety Data Sheet. (n.d.). Apollo Scientific.

- Safety Data Sheet - 3-(Trifluoromethyl)benzaldehyde. (2025, September 18). Thermo Fisher Scientific.

- Safety Data Sheet - Desmedipham. (2025, November 6). Sigma-Aldrich.

- 4-Fluoro-3-methoxy-5-methylbenzaldehyde — Chemical Substance Information. (n.d.). NextSDS.

- Safety Data Sheet - 3-Fluoro-4-methylbenzaldehyde. (2025, December 27). Fisher Scientific.

- CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde. (n.d.). CymitQuimica.

- Aktaş Anıl, G., & Çetinkaya, Y. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications.

- An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery. (n.d.). Benchchem.

- What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? (2022, November 23). Guidechem.

- 4-Fluoro-3-methoxybenzaldehyde. (n.d.). Chem-Impex.

- A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde. (n.d.). Benchchem.

- Baxendale, I. R., & Hayward, J. J. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1354-1384.

- Baxendale, I. R., & Hayward, J. J. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1354-1384.

- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate.

- The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- 4-Fluoro-3-methoxybenzaldehyde. (n.d.). BLD Pharm.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Beilstein Journal of Organic Chemistry.

- The Role of 4-Methoxy-3-methylbenzaldehyde in the Development of Novel Compounds: Application Notes and Protocols. (n.d.). Benchchem.

- 4-Fluoro-3-methoxybenzaldehyde 97%. (n.d.). Sigma-Aldrich.

- Roman, B. I., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. European Journal of Medicinal Chemistry, 101, 627-39.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 3. acgpubs.org [acgpubs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 6. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 8. nextsds.com [nextsds.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

How to prevent auto-oxidation of 4-Fluoro-3-methoxy-5-methylbenzaldehyde during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the storage and handling of 4-Fluoro-3-methoxy-5-methylbenzaldehyde (CAS: 1785229-80-2)[1]. Substituted benzaldehydes are notoriously unstable under atmospheric conditions, rapidly degrading into their corresponding benzoic acids. This guide provides the mechanistic causality behind this degradation, self-validating rescue protocols, and field-proven storage methodologies.

Part 1: The Causality of Auto-Oxidation

Understanding why your reagent degrades is the first step to preventing it. The auto-oxidation of 4-Fluoro-3-methoxy-5-methylbenzaldehyde does not occur via simple ambient oxygen absorption; it is driven by a highly reactive free-radical chain mechanism [2].

When exposed to light (photo-initiation) or trace transition metals, the weak aldehydic C-H bond is cleaved to form an acyl radical. This radical rapidly reacts with triplet oxygen ( O2 ) to form a benzoylperoxy radical[3]. This peroxy species then abstracts a hydrogen atom from a fresh aldehyde molecule, creating a perbenzoic acid derivative and propagating a new acyl radical. Finally, the peracid reacts with another aldehyde molecule, yielding two equivalents of 4-fluoro-3-methoxy-5-methylbenzoic acid[2].

Logical relationship of the radical chain mechanism driving benzaldehyde auto-oxidation.

Part 2: Troubleshooting & FAQs

Q1: How can I visually and analytically confirm the extent of oxidation in my batch? A:

-

Visual Cues: The most obvious sign is the formation of a white, crusty crystalline solid around the threading of the cap or suspended within the reagent[2].

-

Analytical Validation: Run a 1H -NMR spectrum in CDCl3 . The aldehyde proton typically appears as a sharp singlet around 9.5–10.0 ppm. Oxidation is confirmed by the appearance of a broad carboxylic acid peak (>11.0 ppm) and a slight upfield shift of the aromatic protons.

Q2: What is the definitive long-term storage strategy to prevent this auto-oxidation? A: To arrest the radical chain mechanism, you must eliminate initiators and propagators[2].

-

Heavy Inert Atmosphere: Purge the headspace of the storage vessel with Argon . Argon is denser than both air and Nitrogen, creating a protective, heavy blanket over the reagent that resists displacement when the bottle is briefly opened[4].

-

Thermal & Photic Control: Store strictly in amber-colored or opaque glass containers to prevent photo-initiation, and keep the temperature between 2°C and 8°C (or -20°C for multi-year storage)[2][5].

-

Radical Scavengers: If your downstream synthetic steps are unaffected by radical inhibitors, add 10–50 ppm of hydroquinone or BHT (butylated hydroxytoluene). These sacrificial molecules intercept the peroxy radicals, permanently breaking the auto-oxidation chain[5].

Q3: How do different storage conditions quantitatively affect the shelf-life? A: The table below summarizes the expected oxidation rates based on standard benzaldehyde derivative behaviors under varying environmental controls:

| Storage Condition | Atmosphere | Light Exposure | Additive (Inhibitor) | Relative Oxidation Rate | Estimated Shelf-Life (to <1% degradation) |

| Ambient (Benchtop) | Air ( O2 present) | Ambient Light | None | 100% (Baseline) | < 2 Weeks |

| Refrigerated (4°C) | Air ( O2 present) | Dark (Amber Vial) | None | ~15% | 2 - 3 Months |

| Inert & Cold (-20°C) | Nitrogen ( N2 ) | Dark (Amber Vial) | None | < 5% | > 1 Year |

| Strict Inert (Schlenk) | Argon (Ar) | Dark (Amber Vial) | None | < 1% | > 2 Years |

| Stabilized | Air or Inert | Dark (Amber Vial) | 50 ppm Hydroquinone | < 0.5% | > 3 Years |

Part 3: Reagent Rescue Methodology

If your batch of 4-Fluoro-3-methoxy-5-methylbenzaldehyde is already contaminated with its benzoic acid counterpart, it can be rescued by exploiting the pKa difference between the two species.

Experimental workflow for the purification and rescue of oxidized benzaldehyde derivatives.

Step-by-Step Methodology: Self-Validating Base Wash

-

Dissolution: Dissolve the contaminated 4-Fluoro-3-methoxy-5-methylbenzaldehyde in diethyl ether ( Et2O ) or dichloromethane (approx. 10 mL per gram of reagent)[2].

-

Base Washing: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% aqueous sodium carbonate ( Na2CO3 )[5].

-

Causality Note: Na2CO3 is a mild base that selectively deprotonates the carboxylic acid. Stronger bases (like NaOH ) must be avoided as they can trigger the base-catalyzed Cannizzaro reaction, destroying your aldehyde.

-

Self-Validation Check: Vent the funnel frequently to release CO2 gas. After separation, test the pH of the aqueous layer. It must remain >8. If it drops below 8, the base has been depleted by excess acid; repeat the wash step until the pH remains basic, confirming 100% of the acid has been neutralized and extracted.

-

-

Phase Separation: Drain the aqueous layer (containing the water-soluble sodium 4-fluoro-3-methoxy-5-methylbenzoate) and retain the organic layer[2]. Wash the organic layer once with brine to remove residual water.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate ( MgSO4 ) until the powder flows freely like sand[5]. Filter off the drying agent.

-

Concentration & Distillation: Remove the solvent under reduced pressure using a rotary evaporator. For ultra-pure reagent, subject the resulting product to vacuum distillation (or recrystallization if it solidifies)[4][5].

-

Inert Transfer: Transfer the purified aldehyde to an oven-dried, amber glass storage vial. Purge the vial with a gentle stream of Argon gas for 60 seconds to displace all ambient air, then immediately seal with a PTFE-lined cap[2][4].

References

-

Sciencemadness. "Best way to store and transfer my benzaldehyde to air tight container?". Sciencemadness Discussion Board. URL:[Link]

-

PubMed / ResearchGate. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol". Chemical Communications. URL: [Link]

Sources

- 1. AB517058 | CAS 1785229-80-2 – abcr Gute Chemie [abcr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. echemi.com [echemi.com]

Technical Support Center: Optimizing Condensation Yields for 4-Fluoro-3-methoxy-5-methylbenzaldehyde

Welcome to the dedicated technical support and troubleshooting center for the synthetic optimization of 4-Fluoro-3-methoxy-5-methylbenzaldehyde (CAS: 1785229-80-2). This resource is engineered for researchers and drug development professionals to navigate the specific electronic and thermodynamic challenges associated with this highly substituted building block.

Part 1: Frequently Asked Questions (FAQs) - Substrate Chemistry

Q1: Why does 4-Fluoro-3-methoxy-5-methylbenzaldehyde often exhibit lower reactivity in standard condensation reactions compared to unsubstituted benzaldehyde? A1: The reactivity bottleneck is primarily electronic rather than steric. Because the ortho positions (C2, C6) are unsubstituted, incoming nucleophiles do not face significant physical blockage. However, the carbonyl carbon is electronically deactivated. The 3-methoxy and 5-methyl groups are electron-donating, increasing the electron density of the aromatic ring. Concurrently, the 4-fluoro group exerts a strong electron-donating resonance effect (+R) that competes with its inductive withdrawal (-I). This overall electron-rich conjugated system stabilizes the partial positive charge on the aldehyde carbon, rendering it less electrophilic and slowing down nucleophilic attack.

Q2: Which condensation pathway is most robust for this specific building block? A2: The Knoevenagel condensation using active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) is the most reliable pathway. Because the aldehyde is electronically deactivated, utilizing a highly acidic methylene compound ensures that a high concentration of reactive carbanions can be generated even with mild bases, effectively driving the reaction forward without triggering side reactions [1].

Part 2: Troubleshooting Guide - Overcoming Synthetic Bottlenecks

Issue 1: Stalled Reactions & Incomplete Conversion

-

Root Cause: The weak electrophilicity of the aldehyde prevents the initial aldol-type addition from reaching completion, and the subsequent dehydration step fails to overcome the activation energy barrier under ambient conditions.

-

Intervention: Shift the thermodynamic equilibrium by using Diisopropylethylammonium acetate (DIPEAc) as a catalyst in a refluxing hydrophobic solvent (e.g., hexane or toluene) [1]. The non-polar solvent facilitates the azeotropic removal of the water byproduct, forcing the equilibrium entirely toward the dehydrated alkene product according to Le Chatelier's principle.

Issue 2: Formation of Side-Products (e.g., Benzoic Acids and Benzyl Alcohols)

-

Root Cause: The use of strong, unhindered inorganic bases (like NaOH or KOH) induces the Cannizzaro reaction—a base-catalyzed disproportionation of aldehydes lacking α-hydrogens.

-

Intervention: Strictly utilize mild organic base-acid salts (such as piperidinium acetate or DIPEAc) or solid-supported basic anion-exchange resins (e.g., A26 resin) [3]. These catalysts are basic enough to deprotonate the active methylene but insufficiently nucleophilic to attack the aldehyde carbon directly.

Issue 3: Poor Product Crystallization and Isolation

-

Root Cause: Highly substituted aromatic condensation products can exhibit high solubility in standard polar organic solvents, leading to "oiling out" instead of crystallization.

-

Intervention: Switch to a heterogeneous catalyst system such as Calcium Ferrite (CaFe₂O₄) nanoparticles in methanol [2]. This green approach allows the catalyst to be magnetically removed post-reaction. The product can then be precipitated cleanly by simply adding cold water to the methanolic reaction mixture.

Part 3: Quantitative Optimization Data

The following table synthesizes the causality of catalyst and solvent choices on the condensation yields of deactivated benzaldehydes, providing a data-driven baseline for your experimental design.

Table 1: Catalyst and Solvent Optimization for Substituted Benzaldehydes

| Catalyst System (Loading) | Solvent | Temperature | Time | Yield (%) | Mechanistic Advantage | Reference |

| None | Dichloromethane | Reflux | 120 min | < 5% | Baseline (No carbanion generation) | [1] |

| Piperidine (10 mol%) | Ethanol | Reflux | 60 min | 75% | Standard enamine/carbanion activation | [1] |

| CaFe₂O₄ NPs (10 mol%) | Methanol | Reflux | 20 min | 95% | Nanoparticle surface activation; easy recovery | [2] |

| DIPEAc (10 mol%) | Hexane | Reflux | 30 min | 91-96% | Mild basicity; excellent phase separation | [1] |

| A26 Resin (Flow System) | Toluene/EtOH | 60 °C | Flow | > 90% | High surface area; prevents disproportionation | [3] |

Part 4: Mechanistic & Workflow Visualizations

Mechanistic pathway of the Knoevenagel condensation highlighting electronic effects.

Self-validating experimental workflow for high-yield Knoevenagel condensation.

Part 5: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints so the researcher can confirm success at the bench without waiting for external core-facility analysis.

Objective: Synthesis of the highly conjugated α,β-unsaturated derivative via Knoevenagel condensation.

Materials:

-

4-Fluoro-3-methoxy-5-methylbenzaldehyde (1.0 mmol)

-

Malononitrile or Ethyl Cyanoacetate (1.1 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol, 10 mol%)

-

Hexane (10 mL)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Fluoro-3-methoxy-5-methylbenzaldehyde and 1.1 mmol of the active methylene compound in 10 mL of hexane.

-

Catalyst Addition: Add 10 mol% of DIPEAc to the reaction mixture. Causality note: Hexane is chosen because the starting materials are soluble at reflux, but the highly polar condensation product is insoluble, driving the reaction forward via precipitation.

-

Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 68 °C (reflux). Stir vigorously for 30–45 minutes.

-

Self-Validation Checkpoint 1 (Reaction Progress): Spot the reaction on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (typically Rf ~0.6) completely disappears, replaced by a lower Rf, intensely UV-active (and often visibly yellow) product spot.

-

-

Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 10 minutes. The product will precipitate as a crystalline solid.

-

Self-Validation Checkpoint 2 (Visual Confirmation): The transition from a clear solution to a heavy crystalline suspension confirms that the dehydration step was successful and the thermodynamic sink has been reached.

-

-

Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove any residual catalyst and unreacted active methylene. Dry under a high vacuum.

-

Final Validation:

-

Self-Validation Checkpoint 3 (NMR Integrity): Run a crude ¹H NMR (in CDCl₃ or DMSO-d₆). The protocol is validated as successful if the distinct aldehyde proton signal (singlet, ~9.8–10.0 ppm) is entirely absent, and a new sharp vinylic proton singlet has emerged in the ~7.5–8.2 ppm region.

-

Part 6: References

-

Title : Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source : SciELO México URL :

-

Title : Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) Source : Orientjchem.org URL :

-

Title : Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow Source : ACS Publications URL :

Troubleshooting incomplete conversion of 4-Fluoro-3-methoxy-5-methylbenzaldehyde in cross-coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance for common challenges encountered during cross-coupling reactions. The following Q&A guide focuses on the specific issue of incomplete conversion of 4-Fluoro-3-methoxy-5-methylbenzaldehyde, a substrate with distinct electronic and steric properties that can influence reactivity.

FAQ: Troubleshooting Incomplete Conversion of 4-Fluoro-3-methoxy-5-methylbenzaldehyde

Question 1: My Suzuki-Miyaura coupling of 4-Fluoro-3-methoxy-5-methylbenzaldehyde with an arylboronic acid is stalling, leaving significant amounts of starting material. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion in the Suzuki-Miyaura coupling of a substituted benzaldehyde like 4-Fluoro-3-methoxy-5-methylbenzaldehyde often points to issues with catalyst activity, reaction conditions, or reagent stability. The electronic nature of your substrate—possessing both an electron-donating methoxy group and an electron-withdrawing fluorine and aldehyde—can complicate the catalytic cycle.

Potential Causes & Step-by-Step Troubleshooting:

-

Catalyst Deactivation or Insufficient Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in stalled conversions.

-

Insight: The Pd(0) active species can be oxidized to an inactive Pd(II) state by trace oxygen.[1] Additionally, phosphine ligands, essential for stabilizing the catalyst and facilitating key steps, are susceptible to oxidation.[1]

-

Protocol:

-

Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Sparging with an inert gas (argon or nitrogen) for 20-30 minutes is crucial.[1] For higher boiling point solvents, three freeze-pump-thaw cycles are highly effective.

-

Use a Pre-catalyst: Instead of generating the active Pd(0) in situ from sources like Pd(OAc)₂, which can be inefficient, consider using a modern pre-catalyst.[2] Buchwald pre-catalysts, for instance, are designed for reliable and rapid formation of the active catalytic species.[1][2]

-

Ligand Selection: The steric bulk and electronic properties of the phosphine ligand are critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can dramatically improve reactivity by promoting the oxidative addition step.[3]

-

-

-

Suboptimal Base and Solvent System: The base plays a critical role in the transmetalation step, activating the boronic acid.[1] Its effectiveness is highly dependent on the solvent.

-

Insight: For a substrate like yours, a moderately strong base is often required. However, the solubility of inorganic bases can be an issue.

-

Protocol:

-

Base Screening: If you are using a common base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[2] These are often more effective, particularly in anhydrous conditions.

-

Solvent System: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the reaction rate.[1] If solubility is an issue, consider a single-phase solvent system like dioxane/water or THF/water.

-

-

-

Boronic Acid Instability: Boronic acids can degrade through protodeboronation, especially in the presence of water and at elevated temperatures.[2]

-

Insight: This side reaction consumes your coupling partner, leading to incomplete conversion.

-

Protocol:

-

Use Fresh Reagents: Always use fresh, high-purity boronic acid.

-

Consider Boronate Esters: Pinacol esters or MIDA boronates are significantly more stable alternatives to boronic acids and can be a reliable solution to instability issues.[2]

-

-

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Incomplete Suzuki-Miyaura Coupling.

Question 2: I'm attempting a Buchwald-Hartwig amination with 4-Fluoro-3-methoxy-5-methylbenzaldehyde and a primary amine, but the reaction is sluggish. What adjustments should I consider?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] However, the success of this reaction is highly dependent on the catalyst system and reaction conditions, especially with a potentially challenging substrate like yours.

Key Considerations and Optimization Strategies:

-

Ligand Choice is Paramount: The ligand is arguably the most critical component in a successful Buchwald-Hartwig amination.

-

Insight: The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized this reaction, enabling the coupling of a wide range of substrates under milder conditions.[5] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Recommended Ligands:

-

For primary amines: Second-generation ligands like XPhos or BrettPhos are excellent starting points.

-

For sterically hindered couplings: Consider more specialized ligands like RuPhos.

-

-

-

Base Selection and Strength: The base deprotonates the amine, making it a more potent nucleophile.

-

Insight: Strong, non-nucleophilic bases are typically required. Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) are common choices.

-

Protocol: If you are observing a slow reaction, ensure your base is anhydrous and finely powdered to maximize its reactivity.

-

-

Solvent Effects: The choice of solvent can influence catalyst solubility and reaction rate.

-

Insight: Aprotic, non-polar solvents are generally preferred.

-

Recommended Solvents: Toluene, dioxane, or THF are commonly used.

-

Experimental Protocol for Optimization:

| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Condition 3 (Alternative) |

| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Buchwald Pre-catalyst |

| Ligand | P(t-Bu)₃ | XPhos | BrettPhos |

| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene | Dioxane | 2-MeTHF |

| Temperature | 80 °C | 100 °C | 110 °C |

Catalytic Cycle Overview:

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Question 3: I am observing significant amounts of a debrominated or dehalogenated byproduct in my reaction mixture. What causes this, and how can it be minimized?

Answer:

The formation of a dehalogenated byproduct, where the halogen on your starting material is replaced by a hydrogen atom, is a common side reaction in many cross-coupling reactions.[2] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of your desired coupling partner.

Primary Causes and Mitigation Strategies:

-

Hydride Sources: The hydride can originate from several sources within your reaction mixture.

-

Solvents: Ethers like THF can be a source of hydrides.

-

Bases: Certain bases or impurities within the base can act as hydride donors.

-

Water: Trace amounts of water can also contribute to this side reaction.

-

-

Minimizing Dehalogenation:

-

Choice of Base: Avoid bases that are known to be potential hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are generally considered safer choices in this regard.[2]

-

Solvent Purity: Always use high-purity, anhydrous solvents.[2]

-